molecular formula C13H23N3O B5412125 1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5412125
M. Wt: 237.34 g/mol
InChI Key: IIIAQIMFRGLWOJ-UHFFFAOYSA-N
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Description

1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a molecular formula of C14H23N5. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a substituted hydrazine with a β-ketoester, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses.

Comparison with Similar Compounds

1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole core but differs in the substituents attached to the pyrazole ring.

    1-Methyl-4-(2,4,4-trimethylpentyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but with variations in the position and nature of the substituents.

The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-(2,4,4-trimethylpentan-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-12(2,3)9-13(4,5)15-11(17)10-7-8-14-16(10)6/h7-8H,9H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIAQIMFRGLWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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